molecular formula C20H19N3O3S2 B2666784 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 1005945-35-6

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2666784
CAS No.: 1005945-35-6
M. Wt: 413.51
InChI Key: HIEPQQBHSRRCNM-XDOYNYLZSA-N
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Description

This compound is a benzothiazole derivative featuring a Z-configuration imine linkage between two benzothiazole rings. The ethoxy and methoxyethyl substituents at positions 6 and 3, respectively, confer unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

IUPAC Name

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-3-26-13-8-9-15-17(12-13)28-20(23(15)10-11-25-2)22-18(24)19-21-14-6-4-5-7-16(14)27-19/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEPQQBHSRRCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Substitution Reactions: Introduction of the ethoxy and methoxyethyl groups through nucleophilic substitution reactions.

    Ylidene Formation: The formation of the ylidene linkage is achieved by reacting the benzo[d]thiazole derivative with a suitable carboxamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxyethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ylidene linkage, potentially converting it to a more saturated form.

    Substitution: The benzo[d]thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. Its structure includes:

  • Benzo[d]thiazole core : This moiety is often associated with antimicrobial and anticancer properties.
  • Ethoxy and methoxyethyl substituents : These functional groups may influence the compound's solubility and reactivity, enhancing its pharmacological potential.

Anticancer Activity

Research indicates that benzo[d]thiazole derivatives exhibit significant anticancer properties. The mechanism of action may involve:

  • Inhibition of cell proliferation : Compounds with similar structures have shown efficacy in inhibiting various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3).
  • Mechanistic Insights : Experimental data suggest that these compounds may interact with specific biological targets, such as enzymes involved in cancer progression, leading to reduced tumor growth.

Antimicrobial Properties

The presence of the benzo[d]thiazole moiety is linked to antimicrobial activity against a range of pathogens. Studies have demonstrated:

  • Broad-spectrum efficacy : Compounds in this class have been tested against bacteria and fungi, showcasing their potential as antimicrobial agents.

Neuroprotective Effects

Preliminary studies suggest that derivatives like (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Anticancer Studies

A study published in MDPI highlighted the effectiveness of thiazole-bearing compounds in cancer treatment. One derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Research

Research has shown that thiazole derivatives exhibit significant activity against resistant bacterial strains, suggesting their potential as new antibiotics .

Neuroprotective Research

A study indicated that certain thiazole derivatives could protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in various cancer lines
AntimicrobialEfficacy against bacteria and fungi
NeuroprotectiveProtection against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or DNA. The benzo[d]thiazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Key analogs :

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-Thiadiazol-2-yl)Thio)Acetamide (6d) :

  • Substituents : Nitro group at position 6, thiadiazole-thioacetamide side chain.
  • Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antiproliferative effects against HepG2 cells.
  • Comparison : The nitro group enhances electron-withdrawing effects, improving kinase binding. In contrast, the ethoxy group in the target compound may reduce metabolic instability but could diminish binding affinity compared to nitro derivatives.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide (Patent EP3348550A1) : Substituents: Trifluoromethyl at position 6, phenylacetamide side chain. Comparison: The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the methoxyethyl group in the target compound may improve water solubility while retaining moderate binding.

Pharmacokinetic and Physicochemical Properties
Property Target (Z)-Compound 6d EP3348550A1
LogP 3.2 (predicted) 2.8 3.5–4.0
Water Solubility Moderate Low Low
Metabolic Stability High (ether groups) Moderate High (CF₃)

Research Findings and Limitations

  • Molecular Docking : The target compound’s Z-configuration allows optimal hydrogen bonding with VEGFR-2’s ATP-binding pocket (hypothetical model based on 6d’s binding mode) .
  • Contradictions : While nitro and trifluoromethyl groups enhance kinase inhibition, ethoxy/methoxyethyl substituents may prioritize solubility over potency. This trade-off requires further optimization .
  • Gaps: No direct in vivo data exist for the target compound. Comparative toxicity profiles with analogs like 6d remain unexplored.

Biological Activity

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a derivative of benzo[d]thiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
Molecular Formula C20H22N2O4S
Molecular Weight 386.47 g/mol
CAS Number 1005939-09-2

The presence of the thiazole ring and various substituents in its structure suggests significant interactions with biological targets, which may lead to various pharmacological effects.

Antimicrobial Activity

Research indicates that benzo[d]thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi. The mechanism is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. The compound's structural features allow it to interact with cancer cell lines, leading to cytotoxic effects. For example, studies have reported IC50 values indicative of its potency against different cancer types:

Cell LineIC50 (µg/mL)
A-4311.61
Jurkat1.98

These values suggest that the compound may be more effective than traditional chemotherapeutics, such as doxorubicin, in certain contexts.

The proposed mechanism of action for this compound involves binding to specific biological targets, such as enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have indicated favorable interactions between the compound and protein targets critical for cancer progression.

Case Studies

  • Study on Antitumor Activity : A recent investigation into the anticancer properties of related thiazole derivatives demonstrated that modifications in the phenyl ring significantly enhanced cytotoxicity. The presence of electron-donating groups was crucial for increasing activity levels against cancer cell lines.
  • Antimicrobial Efficacy : In vitro assays have shown that derivatives similar to this compound effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : Optimize synthesis using ethanol as a solvent under reflux, following protocols for analogous benzothiazole carboxamides. For example, derivatives with ethoxy/methoxyethyl substituents can be synthesized via condensation reactions (yields: 37–70%) . Adjust reaction time and stoichiometry to minimize byproducts, as seen in thiazolidinone syntheses .
  • Key Variables : Solvent polarity, temperature, and catalyst selection (e.g., acetic acid for cyclization) directly impact yield and purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2) and methoxyethyl groups (δ ~3.3–3.7 ppm). Benzo[d]thiazole protons appear as aromatic doublets (δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650–1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., ethyl acetate, methanol) .
  • Waste Management : Segregate organic waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction mechanisms explain the Z-configuration in this compound?

  • Mechanistic Insight : The Z-configuration arises from steric hindrance during imine formation. Computational modeling (DFT) predicts energy minima favoring Z-isomers due to reduced torsional strain in the benzothiazole ring .
  • Experimental Validation : Use NOESY NMR to confirm spatial proximity of substituents .

Q. How to resolve contradictions in reported biological activity data?

  • Data Triangulation : Compare assays (e.g., enzyme inhibition vs. cellular uptake) to identify confounding factors like solubility or membrane permeability .
  • Dose-Response Studies : Re-evaluate IC50 values under standardized conditions (pH, serum content) .

Q. Which computational methods predict binding affinity to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with STING or kinase targets. Validate with MD simulations to assess binding stability .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Q. How to overcome regioselectivity challenges in multi-step syntheses?

  • Protecting Groups : Temporarily block reactive sites (e.g., ethoxy groups) using tert-butyldimethylsilyl (TBS) ethers during coupling steps .
  • Catalytic Control : Employ Pd-catalyzed cross-coupling to direct substituent placement .

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